Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate

Hammett equation substituent effect aryl sulfinate reactivity

Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate (CAS 1859571-23-5) is an organosulfur compound with the molecular formula C₈H₈FNaO₂S and a molecular weight of 210.20 g/mol. It belongs to the sodium aryl sulfinate class, characterized by a sulfinate anion (–SO₂⁻) stabilized by a sodium counterion.

Molecular Formula C8H8FNaO2S
Molecular Weight 210.20 g/mol
Cat. No. B15253860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate
Molecular FormulaC8H8FNaO2S
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)[O-])C)F.[Na+]
InChIInChI=1S/C8H9FO2S.Na/c1-5-3-7(9)4-6(2)8(5)12(10)11;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1
InChIKeyBOODFUCULQCWCP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Fluoro-2,6-dimethylbenzene-1-sulfinate: A Specialized Aryl Sulfinate Building Block for Fluorinated Molecule Synthesis


Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate (CAS 1859571-23-5) is an organosulfur compound with the molecular formula C₈H₈FNaO₂S and a molecular weight of 210.20 g/mol . It belongs to the sodium aryl sulfinate class, characterized by a sulfinate anion (–SO₂⁻) stabilized by a sodium counterion. The aromatic ring features a 4-fluoro substituent and two ortho-methyl groups at the 2 and 6 positions, creating a sterically and electronically distinct aryl framework. As a bench-stable solid typically supplied at ≥95% purity, it serves as a versatile synthetic intermediate for constructing organosulfur compounds, including sulfones, sulfonamides, and aryl sulfides .

Why Sodium 4-Fluoro-2,6-dimethylbenzene-1-sulfinate Cannot Be Replaced by a Generic Aryl Sulfinate


Generic aryl sulfinates lacking the 4-fluoro and 2,6-dimethyl substitution pattern exhibit fundamentally different electronic properties, steric profiles, and reactivity. The 4-fluoro substituent exerts a unique electronic influence—a Hammett σₚ value of +0.062 compared to +0.227 for chloro and +0.232 for bromo [1]—meaning the fluorine atom modulates the aromatic ring's electron density through opposing inductive withdrawal and resonance donation, a dual effect not replicated by other halogens or hydrogen. The two ortho-methyl groups further impose steric shielding around the sulfinate moiety, altering reaction kinetics and regiochemical outcomes in cross-coupling and nucleophilic displacement reactions. Simply interchanging this building block with sodium benzenesulfinate, sodium 4-chlorobenzenesulfinate, or the corresponding sulfonyl chloride risks compromised yield, altered selectivity, and failed synthetic sequences.

Quantitative Differentiation of Sodium 4-Fluoro-2,6-dimethylbenzene-1-sulfinate Versus Key Analogs


Electronic Modulation: Hammett σₚ Evidence for 4-Fluoro vs. 4-Chloro and 4-Bromo Analogs

The 4-fluoro substituent in the target compound provides a Hammett σₚ constant of +0.062, whereas the 4-chloro analog (sodium 4-chloro-2,6-dimethylbenzene-1-sulfinate, CAS 2137708-49-5) carries σₚ = +0.227 and the 4-bromo analog (sodium 4-bromo-2,6-dimethylbenzene-1-sulfinate, CAS 147583-33-3) carries σₚ = +0.232 [1]. This means fluorine is the weakest net electron-withdrawing group among the halogens at the para position, delivering a distinctly different electron density at the sulfinate-bearing carbon. In reactions where the sulfinate acts as a nucleophile or participates in electron-demand processes, this difference translates into altered reaction rates and product distributions [2].

Hammett equation substituent effect aryl sulfinate reactivity linear free-energy relationship

Molecular Weight and Atom Economy: Lighter 4-Fluoro Compound vs. 4-Chloro and 4-Bromo Analogs

The target compound has a molecular weight of 210.20 g/mol . The 4-chloro analog (C₈H₈ClNaO₂S) has a molecular weight of 226.66 g/mol, and the 4-bromo analog (C₈H₈BrNaO₂S) has a molecular weight of 271.11 g/mol . On a molar basis, replacing the 4-fluoro building block with the 4-chloro version increases the mass input by 7.8%, while the 4-bromo version increases it by 29.0%. In multi-step syntheses where the aryl fragment is incorporated into the final product, this mass differential directly impacts process mass intensity (PMI) and cost-per-kilogram calculations.

atom economy molecular weight process chemistry cost efficiency

Bench-Stable Sulfinate Salt vs. Moisture-Sensitive Sulfonyl Chloride: Handling and Storage Advantage

Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate is a bench-stable solid that can be stored under ambient conditions . In contrast, the corresponding sulfonyl chloride (4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride, CAS 88972-03-6) is a moisture-sensitive liquid or low-melting solid that hydrolyzes upon contact with water, releasing HCl . Sulfonyl chlorides require storage under inert atmosphere and are classified as corrosive and lachrymatory. This stability difference is a direct consequence of the sulfur oxidation state: sulfinate (S⁺⁴) vs. sulfonyl chloride (S⁺⁶). The sulfinate salt eliminates the need for specialized anhydrous handling equipment and reduces safety risks during weighing and transfer operations.

chemical stability moisture sensitivity shelf life operational safety

Dual-Reactivity Profile: Sulfinate Nucleophile with Latent Fluoro Leaving-Group Capability

The 4-fluoro substituent on the target compound provides a potential secondary reactive handle. In nucleophilic aromatic substitution (SNAr) reactions, fluorine is a superior leaving group compared to other halogens at the para position when activated by electron-withdrawing groups [1]. While the sulfinate moiety itself is moderately electron-withdrawing, the 4-fluoro group can participate in SNAr chemistry under appropriate conditions, enabling sequential or orthogonal functionalization strategies. The 4-chloro and 4-bromo analogs have different leaving-group propensities (Br > Cl > F in SNAr), and the unsubstituted analog lacks this second reactive site entirely. This dual reactivity—sulfinate as a nucleophile for sulfonylation/sulfenylation and aryl fluoride as an electrophilic site for SNAr—is not available in non-fluorinated analogs [2].

nucleophilic aromatic substitution SNAr dual reactivity fluorinated building block late-stage functionalization

High-Value Application Scenarios for Sodium 4-Fluoro-2,6-dimethylbenzene-1-sulfinate


Synthesis of Fluorinated Diaryl Sulfones for Medicinal Chemistry

The target compound serves as an ideal precursor for constructing unsymmetrical diaryl sulfones bearing a 4-fluoro-2,6-dimethylphenyl motif. The sulfinate group reacts with aryl halides or arynes under transition-metal catalysis or SNAr conditions to form the sulfone linkage. The 4-fluoro substituent's modest σₚ value (+0.062) tunes the electronic properties of the resulting sulfone without the strong electron withdrawal of chloro (+0.227) or bromo (+0.232) analogs, preserving desirable physicochemical properties for drug candidates [1].

Late-Stage Functionalization via Orthogonal Sulfinate and Fluoro Reactivity

In diversity-oriented synthesis, the compound enables a two-step orthogonal derivatization sequence: (1) sulfinate reaction with an electrophile (e.g., alkyl halide, aryne, or Michael acceptor) to install a sulfone or sulfonamide, followed by (2) nucleophilic aromatic substitution at the 4-fluoro position with amines, alkoxides, or thiols. This sequential strategy, not feasible with non-fluorinated or chloro/bromo analogs that lack the optimal leaving-group balance of fluorine, maximizes scaffold diversification from a single building block [2].

Radical Sulfonylation Reagent in Photoredox and Electrochemical Transformations

Sodium aryl sulfinates are established precursors for sulfonyl radicals under photoredox or electrochemical conditions. The 4-fluoro-2,6-dimethyl substitution pattern can influence the stability and reactivity of the resulting aryl sulfonyl radical through both electronic and steric effects, making this compound a candidate for evaluating structure–reactivity relationships in radical-mediated sulfonylation reactions [3].

Process Chemistry Scale-Up Where Reagent Stability Is Critical

For kilogram-scale syntheses, the bench-stable solid nature of sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate eliminates the moisture-exclusion and corrosion concerns associated with the corresponding sulfonyl chloride. The compound's defined stoichiometry (sodium salt, not a free sulfinic acid prone to disproportionation) ensures reliable charge calculations, and its lower molecular weight (210.20 g/mol) compared to bromo (271.11 g/mol) or chloro (226.66 g/mol) analogs reduces mass input per mole, improving process mass intensity metrics .

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